N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine
Overview
Description
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine is a chemical compound with the molecular formula C8H13BrN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Scientific Research Applications
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine typically involves the bromination of 2-(2-dimethylaminoethylamino)pyrimidine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyrimidine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as methanol or ethanol.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended conjugation .
Mechanism of Action
The mechanism of action of N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and the dimethylaminoethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(dimethylamino)pyrimidine
- 5-Bromo-2-(methylthio)pyrimidine
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
Uniqueness
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine is unique due to the presence of the dimethylaminoethylamino group, which imparts distinct chemical and biological properties. This group enhances its solubility, reactivity, and potential interactions with biological targets compared to other similar compounds .
Properties
IUPAC Name |
N-(5-bromopyrimidin-2-yl)-N',N'-dimethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN4/c1-13(2)4-3-10-8-11-5-7(9)6-12-8/h5-6H,3-4H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJSSGLQBDGUEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80411973 | |
Record name | 5-Bromo-2-(2-dimethylaminoethylamino)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80411973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887433-64-9 | |
Record name | 5-Bromo-2-(2-dimethylaminoethylamino)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80411973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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